[S,(+)]-4-Methylnonane
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Overview
Description
Nonane, 4-methyl- is an alkane.
Scientific Research Applications
Viscosity and Surface Tension of Branched Alkanes
A study by Klein et al. (2018) explored the properties of branched alkanes, including 4-methylnonane. They focused on the liquid viscosity, surface tension, and liquid density of these substances, finding that their physical properties can be accurately modeled using appropriate equations, contributing to a better understanding of their behavior under different conditions (Klein et al., 2018).
Synthesis of Flavor Compounds
Y. Kato and Y. Yuasa (2001) demonstrated a practical synthesis method for 3-methylnonane-2,4-dione, a compound related to 4-methylnonane, known for its intense strawlike and fruity flavor. This study highlights the potential for synthesizing flavor compounds using branched alkanes (Kato & Yuasa, 2001).
Mixing Properties of Decane Isomers
Research by Awwad et al. (1987) investigated the excess molar volumes of various decane isomers, including 4-methylnonane, when mixed with normal hexadecane. Their findings contribute to the understanding of the mixing properties of these substances and their potential applications in various fields (Awwad et al., 1987).
Molecular Dynamics in Zeolites
A study by Webb III and Grest (1998) utilized molecular dynamics simulations to measure the self-diffusion constant of various alkanes, including n-methylnonanes like 4-methylnonane. Their research provides insights into how molecular structures influence diffusion in zeolites, which is crucial for understanding shape-selective catalysis (Webb III & Grest, 1998).
properties
Product Name |
[S,(+)]-4-Methylnonane |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
(4S)-4-methylnonane |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
IALRSQMWHFKJJA-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC[C@@H](C)CCC |
Canonical SMILES |
CCCCCC(C)CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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